molecular formula C13H8F5NOS B1456770 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379812-20-0

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No.: B1456770
CAS No.: 1379812-20-0
M. Wt: 321.27 g/mol
InChI Key: YIKNAPLWWNNOLI-UHFFFAOYSA-N
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Description

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (CAS 1379811-92-3) is a high-purity chemical building block of significant interest in advanced pharmaceutical and materials science research. This compound features a benzo[c]isoxazole core, a scaffold recognized as a key intermediate in the synthesis of various heterocyclic systems, including 2-aminobenzophenones which are pivotal for the development of 1,4-benzodiazepines and other pharmacologically active compounds . The integration of the pentafluorosulfanyl (SF5) group, a highly electronegative and thermally stable substituient, significantly alters the molecule's electronic properties, creating a strong dipole moment and enhancing metabolic stability compared to traditional trifluoromethyl (CF3) groups . This makes the compound a valuable isostere in lead optimization efforts within medicinal chemistry. Researchers utilize this derivative as a privileged scaffold for designing novel bioactive molecules. The isoxazole nucleus is present in compounds with a wide spectrum of documented biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects . The specific structural combination of the SF5 group and the benzo[c]isoxazole system in this molecule provides a unique three-dimensional architecture for probing biological targets and developing new structure-activity relationships (SAR). Its primary application is in the synthesis of more complex molecules for use as protein kinase inhibitors, farnesyl transferase inhibitors, and other therapeutic agents, as well as in the development of advanced materials with specific electronic characteristics . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

pentafluoro-(3-phenyl-2,1-benzoxazol-5-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-12-11(8-10)13(20-19-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKNAPLWWNNOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of SF5-substituted alkynes as key intermediates.
  • Cycloaddition reactions between these alkynes and suitable nitrile oxide or hydroxylamine derivatives to form the isoxazole ring.
  • Use of specific initiators and solvents to facilitate the reaction under controlled temperature conditions.

Key Reaction Components and Conditions

Component/Condition Details
Initiator Triethylamine (Et3N) added dropwise to hydroxyiminoyl chloride solution
Solvent Tetrahydrofuran (THF) preferred for dissolving reactants and initiator
Temperature for Initiation Room temperature (20–23 °C) for stirring and initiation of reaction
Temperature for Cyclization Heating between 170–200 °C, preferably ~180 °C for 20 hours to complete reaction
Reaction Time Initial stirring ~16 hours at room temperature; heating step ~20 hours
Substituents (R groups) Phenyl preferred at Rn position; substituents include hydrogen, trialkylsilyl, alkyl, aryl

Detailed Stepwise Procedure

  • Preparation of Hydroxyiminoyl Chloride Solution
    The hydroxyiminoyl chloride, substituted with the SF5 group on an alkyne, is dissolved in tetrahydrofuran. Triethylamine (Et3N) is prepared as a solution in THF and added dropwise to the hydroxyiminoyl chloride solution under stirring at low temperatures (-40 °C to -30 °C). This initiates the formation of nitrile oxide intermediates.

  • Stirring and Initiation
    The reaction mixture is stirred for approximately 2 hours at low temperature, then cooled overnight at -25 °C to promote nitrile oxide formation and stabilize intermediates.

  • Addition of Substituted Aniline N-Oxide
    A solution of the SF5-substituted alkyne in THF is contacted with an R1, Rn-disubstituted aniline N-oxide at room temperature (20–23 °C). The mixture is stirred for about 16 hours to allow for the cycloaddition reaction to initiate and proceed.

  • Cyclization by Heating
    The reaction mixture is then heated to 170–200 °C, preferably around 180 °C, and maintained at this temperature for about 20 hours. This step facilitates the cyclization to form the benzo[c]isoxazole ring system bearing the pentafluorosulfanyl substituent.

  • Work-up and Isolation
    After completion, the reaction mixture is cooled, and the product is isolated by standard purification methods such as extraction, crystallization, or chromatography.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
Formation of nitrile oxide Hydroxyiminoyl chloride + Et3N in THF, -40 °C to -30 °C Nitrile oxide intermediate formation
Reaction initiation Stirring at room temperature (20–23 °C), 16 hours Initiation of cycloaddition
Cyclization Heating at 170–200 °C for 20 hours Formation of this compound
Purification Standard isolation techniques Pure SF5-substituted benzo[c]isoxazole

Research Findings and Analysis

  • The use of triethylamine as an initiator is crucial for generating nitrile oxide intermediates from hydroxyiminoyl chlorides, which then undergo 1,3-dipolar cycloaddition with SF5-substituted alkynes to form the isoxazole ring.
  • Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve both organic reactants and the initiator, providing a homogeneous reaction environment.
  • The reaction benefits from a two-stage temperature profile : initial low-temperature stirring to form stable intermediates, followed by high-temperature heating to drive the cyclization to completion.
  • The pentafluorosulfanyl group (SF5) is stable under these reaction conditions, allowing its incorporation without decomposition or side reactions.
  • Substituent variation at Rn and other positions allows tuning of the product properties, with phenyl groups favored for the target compound.
  • The overall synthetic route is efficient, with reaction times and temperatures optimized to balance yield and purity.

Comparative Table of Preparation Parameters

Parameter Description Preferred Condition/Value
Initiator Base to generate nitrile oxide Triethylamine (Et3N)
Solvent Medium for reaction Tetrahydrofuran (THF)
Initiation Temperature Temperature for nitrile oxide formation -40 °C to -30 °C (stirring), then -25 °C overnight
Reaction Stirring Time Time for reaction initiation ~16 hours at room temperature (20–23 °C)
Cyclization Temperature Temperature for ring closure 170–200 °C, preferably ~180 °C
Cyclization Time Duration of heating step ~20 hours
Substituents R groups on alkyne and aniline N-oxide Phenyl preferred at Rn; others hydrogen or alkyl/aryl

Chemical Reactions Analysis

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur hexafluoride (SF6), lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Medicinal Chemistry

The pentafluorosulfanyl group is recognized as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates. Research indicates that compounds containing this moiety can exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity
A study demonstrated that related pentafluorosulfanyl compounds exhibited significant anticancer activity in vitro. The introduction of this group led to enhanced interactions with biological targets, potentially increasing efficacy against cancer cell lines .

Material Science

Compounds like 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole are being investigated for their potential applications in developing advanced materials. The unique physical and chemical properties conferred by the pentafluorosulfanyl group make these compounds suitable for use in coatings, polymers, and other materials requiring enhanced chemical resistance and thermal stability .

Table 1: Properties of Pentafluorosulfanyl Compounds

PropertyValue/Description
Chemical StabilityHigh thermal and chemical stability
SolubilityVariable depending on substituents
Biological ActivityPotential anticancer properties
Application PotentialCoatings, polymers, pharmaceuticals

Agricultural Chemistry

Research has also indicated that pentafluorosulfanyl-containing compounds may serve as agrochemicals, offering potential as pesticides or herbicides. Their unique structure may provide enhanced activity against specific pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole

  • Structural Difference : SF5 group at the 6-position instead of the 5-position.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. This compound showed comparable HDHODH inhibition but lower metabolic stability than the 5-SF5 analogue .

6-Chloro-3-phenylbenzo[c]isoxazole

  • Structural Difference : Chlorine replaces SF5 at the 6-position.
  • Impact : Reduced lipophilicity and weaker enzyme inhibition (IC50: 12 μM vs. 0.8 μM for SF5 analogue) .

3-Phenyl-5-(trifluoromethoxy)benzo[c]isoxazole

  • Structural Difference : Trifluoromethoxy (-OCF3) instead of SF5.
  • Impact : Lower electronegativity results in diminished HDHODH inhibition (IC50: 5.2 μM vs. 0.8 μM) .

Functional Analogues

3-Phenyl-5-furan isoxazole derivatives

  • Structural Difference : Furan ring replaces the SF5 group.
  • Biological Activity : Exhibits anti-inflammatory and anti-ulcer properties (e.g., compound 5h: 78% edema inhibition at 50 mg/kg) but lacks HDHODH targeting .

3-Phenyl-5-(benzylsulfanyl)isoxazole

  • Structural Difference : Benzylsulfanyl (-SCH2Ph) substituent.
  • Impact : Moderate antimicrobial activity (MIC: 32 μg/mL against S. aureus) but poor solubility in aqueous media .

Physicochemical Properties

Property 3-Phenyl-5-(SF5)-benzo[c]isoxazole 3-Phenyl-6-(SF5)-benzo[c]isoxazole 3-Phenyl-5-(trifluoromethoxy)benzo[c]isoxazole
Molecular Weight (g/mol) 343.3 343.3 305.3
LogP 3.8 3.6 2.9
Solubility (mg/mL, PBS) 0.12 0.09 0.25
Metabolic Stability (t1/2, human liver microsomes) >60 min 42 min 28 min

Biological Activity

3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. The incorporation of the pentafluorosulfanyl group significantly influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's molecular formula is C13H8F5NOSC_{13}H_8F_5NOS, with a molecular weight of approximately 321.27 g/mol. Its structure features a benzo[c]isoxazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC13H8F5NOS
Molecular Weight321.27 g/mol
InChIInChI=1S/C13H8F5NOS
InChIKeyYIKNAPLWWNNOLI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the pentafluorosulfanyl group exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological effects of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Antiviral Properties

The antiviral potential of fluorinated compounds has been documented in literature. Research has shown that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell interactions . Thus, it is plausible that this compound may exhibit similar properties.

Anticancer Activity

The anticancer activity of fluorinated compounds is well-established. For example, studies have demonstrated that certain benzofused heterocycles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the pentafluorosulfanyl group may enhance these effects in this compound.

The proposed mechanism of action for compounds like this compound involves interaction with specific biological targets such as enzymes or receptors. The pentafluorosulfanyl group may alter the compound's lipophilicity and electronic characteristics, facilitating better binding to target sites compared to non-fluorinated analogs.

Case Studies

  • Antimicrobial Evaluation : A study conducted on structurally similar sulfur-containing compounds demonstrated significant antibacterial activity against Gram-positive bacteria. Although specific data on this compound is lacking, these findings suggest a potential for similar activity .
  • Antiviral Screening : Research into fluorinated heterocycles has shown promising results in inhibiting viral replication in vitro. Compounds with structural similarities to this compound were effective against influenza viruses, indicating a need for further exploration into this compound's antiviral capabilities .
  • Cancer Cell Line Studies : Preliminary investigations into related benzofused compounds revealed their ability to induce apoptosis in various cancer cell lines. These studies support the hypothesis that this compound could have anticancer properties worth exploring .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole, and how can reaction efficiency be optimized?

Methodological Answer: Synthetic routes typically involve cycloaddition or functional group transformations. For example, nitrile oxide precursors can undergo [3+2] cycloaddition with alkynes under hypervalent iodine catalysis to form the isoxazole core . Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst Loading : Hypervalent iodine reagents (e.g., PhI(OAc)₂) at 10 mol% yield optimal regioselectivity .
  • Temperature Control : Reactions at 60–80°C minimize side products.
  • Statistical Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., reactant ratios, temperature) and reduce trial-and-error approaches .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N = 1.306 Å, N–O = 1.402 Å in isoxazole rings) to validate regiochemistry .
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm pentafluorosulfanyl group integration and 1H^{1}\text{H} NMR for phenyl ring substitution patterns .
  • IR Spectroscopy : Identify characteristic stretches (e.g., S–F at 750–800 cm⁻¹) .

Q. What are the key stability considerations for this compound under various experimental conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres .
  • Hydrolytic Sensitivity : The pentafluorosulfanyl group is moisture-sensitive. Use anhydrous solvents (e.g., THF) and glovebox techniques for air-free handling .
  • Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm) reveals degradation pathways; stabilize with light-resistant packaging .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of pentafluorosulfanyl-substituted isoxazoles?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and predict regioselectivity in cycloadditions .
  • Reaction Path Search Algorithms : Implement artificial force-induced reaction (AFIR) methods to explore potential energy surfaces and identify low-barrier pathways .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., ICSynth) to predict optimal conditions for new derivatives .

Q. How can contradictions in catalytic activity data across studies be systematically resolved?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., reaction yields, turnover frequencies) and apply multivariate regression to identify confounding variables (e.g., solvent purity, catalyst aging) .
  • Reproducibility Protocols : Standardize reaction setups (e.g., Schlenk-line techniques) and report detailed metadata (e.g., humidity levels, stirring rates) .
  • Error-Source Mapping : Use Ishikawa diagrams to trace discrepancies to specific experimental parameters (e.g., temperature gradients in batch reactors) .

Q. What methodologies enable the study of biological interactions of this compound with specific protein targets?

Methodological Answer:

  • Molecular Docking : Perform blind docking simulations (e.g., AutoDock Vina) to identify binding pockets in targets like GABA receptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., konk_{\text{on}}, koffk_{\text{off}}) using immobilized protein substrates .
  • In Vitro Assays : Use HEK293 cell lines transfected with target receptors to assess functional activity (e.g., calcium flux assays) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole
Reactant of Route 2
3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole

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